molecular formula C17H14Cl2N2O3S3 B6519429 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide CAS No. 895444-33-4

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide

Cat. No.: B6519429
CAS No.: 895444-33-4
M. Wt: 461.4 g/mol
InChI Key: YJYOFOWOAHJSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide is a useful research compound. Its molecular formula is C17H14Cl2N2O3S3 and its molecular weight is 461.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.9543612 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is likely that it binds to the active site of the enzyme, inhibiting its activity and thus disrupting the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating .

Result of Action

The inhibition of CDK2 by this compound can lead to cell cycle arrest, which may result in the death of rapidly dividing cells, such as cancer cells . This makes it a potential candidate for anticancer therapies.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells . .

Biochemical Analysis

Biochemical Properties

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states. Additionally, the sulfonyl group in the compound can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and stability . These interactions highlight the compound’s potential as a modulator of enzyme activity and protein function.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to increased expression of genes involved in cell proliferation and survival . Additionally, the compound can inhibit the activity of certain transcription factors, such as nuclear factor-kappa B (NF-κB), resulting in reduced expression of pro-inflammatory cytokines . These effects on cell signaling and gene expression suggest that the compound may have potential therapeutic applications in diseases characterized by dysregulated cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions with biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, the thiazole ring can interact with the active site of enzymes, such as kinases, resulting in inhibition of their catalytic activity . Additionally, the compound can induce conformational changes in proteins, affecting their function and stability . These molecular interactions highlight the compound’s potential as a modulator of enzyme activity and protein function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to accumulation in cells, resulting in potential cytotoxic effects . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of the compound is essential for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins . Once inside the cells, the compound can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3S3/c1-10-2-4-11(5-3-10)27(23,24)7-6-15(22)21-17-20-13(9-25-17)12-8-14(18)26-16(12)19/h2-5,8-9H,6-7H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYOFOWOAHJSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.